Sodium pyrazin-2-olate
Description
Sodium pyrazin-2-olate is the sodium salt of pyrazine-2-carboxylic acid (CAS 98-97-5), a heterocyclic aromatic compound with the molecular formula C₅H₃N₂O₂Na. This compound features a pyrazine ring substituted with a carboxylate group at the 2-position, stabilized by a sodium ion. Pyrazine derivatives are widely studied for their coordination chemistry, pharmaceutical applications, and role in materials science. This compound is particularly notable for its enhanced solubility in polar solvents compared to its parent acid, making it valuable in synthetic chemistry and drug formulation .
Properties
Molecular Formula |
C4H3N2NaO |
|---|---|
Molecular Weight |
118.07 g/mol |
IUPAC Name |
sodium;pyrazin-2-olate |
InChI |
InChI=1S/C4H4N2O.Na/c7-4-3-5-1-2-6-4;/h1-3H,(H,6,7);/q;+1/p-1 |
InChI Key |
PXEGUCRXJYLKLJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=N1)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares sodium pyrazin-2-olate with analogous pyrazine derivatives:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound | Derived from 98-97-5 | C₅H₃N₂O₂Na | 142.07 (estimated) | High in water, polar solvents | Ligand synthesis, pharmaceuticals |
| Pyrazinamide | 98-96-4 | C₅H₅N₃O | 123.11 | Moderate in water | Antitubercular drug |
| Pyrazine-2-carboxylic acid (Imp. A) | 98-97-5 | C₅H₄N₂O₂ | 124.10 | Low in water | Intermediate in drug synthesis |
| 2-[(Pyrazin-2-yl)amino]acetic acid | 27955-54-0 | C₆H₇N₄O₂ | 153.14 | Moderate in DMSO | Biochemical research |
| 2-Piperazin-1-ylpyrazine | 34803-68-4 | C₈H₁₁N₅ | 177.21 | Soluble in organic solvents | Coordination chemistry, ligand design |
Key Observations :
- Solubility : this compound exhibits superior aqueous solubility compared to pyrazine-2-carboxylic acid due to its ionic nature .
- Bioactivity : Unlike pyrazinamide, a frontline tuberculosis drug, this compound lacks direct antimicrobial activity but serves as a precursor in drug synthesis .
- Coordination Chemistry : Both this compound and 2-piperazin-1-ylpyrazine act as ligands for transition metals, but the latter’s piperazine substituent enhances binding flexibility .
Pharmaceutical Relevance
Material Science
This compound is employed in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metals like Cu²⁺ and Fe³⁺. In contrast, sodium silicate (Table 4, ) serves as a binder in ceramics, highlighting divergent applications despite both being sodium salts .
Drug Formulation
The sodium salt form of pyrazine-2-carboxylic acid is preferred in tablet formulations over the free acid to enhance dissolution rates, a strategy also used for other carboxylate salts (e.g., sodium benzoate) .
Preparation Methods
Historical Context and Reaction Overview
The foundational synthesis of sodium pyrazin-2-olate traces back to Reuben G. Jones’ 1949 work, which introduced a double condensation reaction between α-aminoamides and 1,2-dicarbonyl compounds in alkaline media. This method remains pivotal due to its simplicity and scalability.
Reaction Components
Procedural Details
The reaction proceeds under cooled conditions (−50°C) to mitigate side reactions. A NaOH solution is added dropwise to a mixture of α-aminoamide hydrohalide and 1,2-dicarbonyl compound, facilitating cyclization. For example, phenylglyoxal and glycineamide hydrochloride yield 3,5-diphenylpyrazin-2(1H)-one, which is subsequently treated with NaOH to form the sodium salt.
Mechanistic Insights :
-
Condensation : The α-aminoamide’s amine group attacks the carbonyl carbon of the 1,2-dicarbonyl compound, forming an imine intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the amide oxygen generates the pyrazinone ring.
-
Deprotonation : NaOH abstracts the hydroxyl proton, yielding the sodium salt.
Alternative Synthesis Routes
One-Pot Synthesis from Bibenzoyl and Aminoacetamide
A streamlined one-pot method involves bibenzoyl, aminoacetamide hydrochloride, and NaOH in methanol.
Reaction Conditions
Procedure :
Industrial-Scale Synthesis Using Phase-Transfer Catalysts
Patented methods optimize yield and reduce waste through phase-transfer catalysts (PTCs) and cuprous chloride. Though originally developed for trichloropyridin-2-olate, analogous protocols apply to pyrazin-2-olate.
Key Parameters
-
Catalysts : PTC (e.g., phenylthiocarbamide) and CuCl.
-
Solvent : Orthodichlorobenzene.
-
Temperature : 138–142°C.
Mechanistic Variations and Regioselectivity
Role of Base and Temperature
The choice of base (e.g., NaOH vs. tetraalkylammonium hydroxide) influences regioselectivity. For instance, tetrabutylammonium hydroxide favors 3,5-substituted pyrazinones, whereas NaOH promotes 5,6-substitution.
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification. Methanol and ethanol balance reactivity and practicality.
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Jones (1949) | α-Aminoamide, 1,2-dicarbonyl, NaOH | −50°C, alkaline medium | 70–80% | High regioselectivity | Low-temperature requirements |
| One-Pot (Bibenzoyl) | Bibenzoyl, aminoacetamide, NaOH | Reflux in methanol | 88.7% | Simplified purification | Limited to aryl-substituted products |
| Industrial (PTC) | Trichoroacetic chloride, CuCl, PTC | 138–142°C, orthodichlorobenzene | >85% | Scalable, low waste | High-energy input |
Industrial Applications and Scalability
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Sodium pyrazin-2-olate, and how can reaction parameters (e.g., solvent, temperature) be optimized to improve yield and purity?
- This compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyrazine derivatives. For example, refluxing pyrazine-2-ol with sodium hydroxide in a polar aprotic solvent (e.g., DMF or 1,4-dioxane) under controlled pH conditions is a common method . Optimization involves iterative testing of stoichiometric ratios, reaction duration, and purification steps (e.g., recrystallization or column chromatography). Yield improvements may require adjusting solvent polarity to favor intermediate stabilization .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied to confirm structural integrity?
- Key techniques include:
- X-ray crystallography : Resolves atomic-level structure and confirms the sodium coordination environment. SHELX software is widely used for refinement, though challenges like twinning may require alternative algorithms .
- NMR spectroscopy : H and C NMR identify proton environments and confirm deprotonation at the pyrazine-2-ol site.
- HPLC-MS : Validates purity and detects byproducts via retention time and mass-to-charge ratios .
Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, humidity), and what precautions are critical for long-term integrity?
- Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic analysis via TGA (thermal stability) and Karl Fischer titration (moisture uptake). This compound is hygroscopic; storage in desiccated, inert atmospheres (argon) is recommended. Degradation products (e.g., pyrazine-2-ol) are monitored via FTIR and HPLC .
Advanced Research Questions
Q. What mechanistic pathways explain the regioselectivity of this compound in nucleophilic aromatic substitution reactions, and how do pH and counterion effects influence reactivity?
- Regioselectivity arises from the electron-withdrawing effect of the sodium-oxygen group, which activates specific ring positions. Mechanistic studies use isotopic labeling (e.g., O) and DFT calculations to map transition states. pH adjustments alter the nucleophile’s charge state, while counterions (e.g., K vs. Na) modulate solubility and reaction kinetics .
Q. How can researchers resolve contradictions in crystallographic data when this compound derivatives exhibit polymorphism or disordered crystal packing?
- Polymorph identification requires parallel crystallization trials with varied solvents. For disordered structures, high-resolution synchrotron data and SHELXL’s restraints (e.g., SIMU/DELU) improve refinement. Comparative analysis of unit cell parameters across studies helps distinguish true polymorphism from experimental artifacts .
Q. What strategies are effective in validating novel spectroscopic assignments for this compound complexes, particularly when conflicting interpretations arise in the literature?
- Multi-technique validation is essential:
- Cross-reference H-N HMBC NMR with X-ray data to confirm heterocyclic bonding.
- Use EPR for paramagnetic complexes to assess metal-ligand interactions.
- Apply multivariate analysis (e.g., PCA) to reconcile discrepancies in FTIR peak assignments .
Q. How can the PICOT framework structure hypothesis-driven research on this compound’s catalytic applications?
- P (Population): this compound as a catalyst.
- I (Intervention): Comparison of catalytic efficiency vs. traditional bases (e.g., NaOH).
- C (Comparison): Yield, enantioselectivity, and reaction time under identical conditions.
- O (Outcome): Quantitative metrics (e.g., turnover number).
- T (Time): Reaction kinetics over 24-hour periods.
- This framework isolates variables for systematic optimization .
Methodological Considerations Table
| Research Aspect | Key Techniques | Common Challenges | Mitigation Strategies |
|---|---|---|---|
| Synthesis | Reflux condensation, pH control | Low yield due to side reactions | Optimize solvent polarity; use scavengers |
| Characterization | XRD, NMR, HPLC-MS | Peak overlap in NMR | Apply H-C HSQC for resolution |
| Stability | TGA, Karl Fischer | Hygroscopic degradation | Store under argon with molecular sieves |
| Mechanistic Studies | DFT, isotopic labeling | Computational vs. experimental discrepancies | Validate with kinetic isotope effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
